
6-O-Desmethyl Donepezil-d5
Overview
Description
6-O-Desmethyl Donepezil-d5 is a deuterium-labeled derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the parent compound, Donepezil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Desmethyl Donepezil-d5 involves the demethylation of Donepezil followed by the introduction of deuterium. The process typically starts with the selective demethylation of the methoxy group at the 6-position of Donepezil. This is achieved using reagents such as boron tribromide (BBr3) under controlled conditions. The resulting intermediate is then subjected to deuterium exchange reactions using deuterium oxide (D2O) or other deuterated reagents to obtain this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The deuterium labeling is carefully monitored to achieve the desired isotopic purity, which is crucial for its application in pharmacokinetic studies .
Chemical Reactions Analysis
Types of Reactions: 6-O-Desmethyl Donepezil-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent form, Donepezil.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which are useful in further pharmacological studies .
Scientific Research Applications
Pharmacokinetic Studies
6-O-Desmethyl Donepezil-d5 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying Donepezil and its metabolites in biological samples. The incorporation of deuterium labeling enhances the sensitivity and accuracy of these assays, allowing for precise monitoring of drug levels in plasma.
Case Study: Bioequivalence Study
A study aimed at developing a high-efficiency LC-MS/MS method demonstrated that this compound could effectively support bioequivalence assessments between different formulations of Donepezil. The method achieved baseline separation within 1.5 minutes, with a linear dynamic range from 0.2 to 50 ng/mL, demonstrating high accuracy and precision in measuring drug concentrations in human plasma samples .
Monitoring Metabolite Levels
Research has shown that 6-O-Desmethyl Donepezil is pharmacologically active and can be present at significant levels in patients undergoing treatment with Donepezil. A novel high-performance liquid chromatography method was developed to monitor plasma levels of Donepezil and its metabolites, including 6-O-Desmethyl Donepezil, in patients with Alzheimer's disease. This study found that the metabolite levels varied significantly among individuals, indicating the importance of personalized medicine approaches in treatment regimens .
Drug Development Insights
The compound is also being investigated in the context of developing new therapeutic strategies for Alzheimer's disease. Recent studies suggest that modifications to Donepezil's structure, including the incorporation of this compound analogs, may enhance neuroprotective effects and cognitive benefits while reducing side effects associated with traditional treatments.
Research Findings
- Neuroprotective Effects : Compounds derived from or related to Donepezil have shown promise in protecting neural cells from oxidative stress and inflammation, which are key factors in Alzheimer’s pathology .
- Cognitive Improvement : Animal models have demonstrated that certain derivatives exhibit improved cognitive function compared to standard treatments, suggesting that further exploration into these compounds could yield effective new therapies .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmacokinetic Studies | Used as an internal standard in LC-MS/MS methods for quantifying Donepezil and metabolites |
Monitoring Metabolite Levels | Assists in assessing drug levels in Alzheimer's patients through advanced chromatographic methods |
Drug Development Insights | Investigated for potential neuroprotective effects and cognitive enhancement |
Chemical Properties | Deuterium-labeled compound with unique mass spectrometric characteristics |
Mechanism of Action
6-O-Desmethyl Donepezil-d5 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial for its therapeutic effects in Alzheimer’s disease, where cholinergic deficits are a hallmark .
Molecular Targets and Pathways: The primary molecular target of this compound is acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This action leads to increased acetylcholine levels in the synaptic cleft, which improves cognitive function in Alzheimer’s patients .
Comparison with Similar Compounds
Donepezil: The parent compound, widely used in Alzheimer’s treatment.
5-O-Desmethyl Donepezil: Another metabolite of Donepezil with similar pharmacological properties.
Rivastigmine: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Uniqueness: 6-O-Desmethyl Donepezil-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracing of the compound’s metabolic pathways, making it a valuable tool in drug development and research .
Biological Activity
6-O-Desmethyl Donepezil-d5 is a deuterated analog of the active metabolite of donepezil, a widely used medication for Alzheimer's disease. This compound is significant in pharmacological studies due to its biological activity and role in understanding the metabolism of donepezil.
Chemical Structure and Properties
The chemical structure of this compound is similar to that of donepezil, with the addition of deuterium atoms, which are isotopes of hydrogen. This modification aids in tracing and quantifying the compound in biological systems through advanced analytical techniques.
Biological Activity
Mechanism of Action:
this compound functions primarily as an acetylcholinesterase inhibitor, similar to its parent compound donepezil. By inhibiting this enzyme, it increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's disease patients .
Pharmacokinetics:
Research indicates that this compound exhibits variable plasma concentrations in patients undergoing treatment with donepezil. In a study involving Alzheimer’s patients, plasma levels ranged significantly among individuals, highlighting the variability in metabolism and absorption of the drug and its metabolites .
Case Studies
-
Plasma Level Monitoring:
A study conducted on Alzheimer patients demonstrated the simultaneous measurement of donepezil and its metabolites, including 6-O-desmethyl donepezil, using high-performance liquid chromatography (HPLC). The results indicated that 6-O-desmethyl donepezil had plasma concentrations ranging from 1.2 to 36 ng/mL, suggesting its considerable presence and potential activity in vivo . -
LC-MS/MS Method Development:
Another research effort focused on developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detecting donepezil and its metabolites in biological samples. This method proved effective for analyzing small sample volumes from beagle dogs, establishing a reliable approach for future pharmacokinetic studies involving 6-O-desmethyl donepezil .
Data Tables
Study | Method | Findings |
---|---|---|
Monitoring Donepezil Levels | HPLC | Plasma levels varied; 6-O-desmethyl: 1.2-36 ng/mL |
Simultaneous Determination | LC-MS/MS | Reliable detection method for metabolites |
Implications for Future Research
The biological activity of this compound poses significant implications for the development of Alzheimer's treatments. Understanding its pharmacokinetics and mechanism can lead to improved therapeutic strategies that enhance cognitive function by targeting multiple pathways involved in neurodegeneration.
Properties
IUPAC Name |
6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRBBQJREIMIEU-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661897 | |
Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189443-74-0 | |
Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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